Solifénacine
Vue d'ensemble
Description
La solifénacine est un antagoniste des récepteurs muscariniques principalement utilisé pour traiter l'hyperactivité vésicale et l'hyperactivité neurogène du détrusor. Elle est commercialisée sous le nom de marque Vesicare. La this compound agit en diminuant les contractions de la vessie, ce qui contribue à soulager les symptômes tels que l'incontinence, la fréquence urinaire et l'urgence .
Applications De Recherche Scientifique
Solifenacin has a wide range of scientific research applications:
Medicine: It is used to treat overactive bladder and neurogenic detrusor overactivity. .
Pharmacology: Research on solifenacin’s pharmacodynamics and pharmacokinetics helps in understanding its efficacy and safety profiles.
Mécanisme D'action
Target of Action
Solifenacin is a competitive muscarinic receptor antagonist . It primarily targets the M3, M1, and M2 muscarinic receptors . In the bladder, 80% of the muscarinic receptors are M2, while 20% are M3 . These receptors play a crucial role in the contraction of smooth muscle, particularly in the bladder .
Mode of Action
Solifenacin’s antagonism of the M3 receptor prevents contraction of the detrusor muscle , while antagonism of the M2 receptor may prevent contraction of smooth muscle in the bladder . This interaction with its targets results in the relaxation of the bladder muscles, reducing the urge to urinate .
Biochemical Pathways
The primary metabolic route of Solifenacin is through hepatic metabolism via cytochrome P450 (CYP) 3A4 . Only about 7% (3-13%) of the dose is excreted unchanged in the urine . The metabolites of Solifenacin are unlikely to contribute to its clinical effects .
Pharmacokinetics
It reaches peak plasma concentrations of 24.0 and 40.6 ng/mL 3–8 hours after long-term oral administration of a 5 or 10 mg solifenacin dose, respectively . The terminal elimination half-life ranges from 33 to 85 hours, permitting once-daily administration . Urinary excretion plays a minor role in the elimination of solifenacin, resulting in renal clearance of 0.67–1.51 L/h .
Result of Action
The molecular and cellular effects of Solifenacin’s action result in the treatment of overactive bladder with urinary incontinence, urgency, and frequency . By preventing the contraction of the detrusor and smooth muscles in the bladder, Solifenacin reduces the urge to urinate, thus alleviating the symptoms associated with an overactive bladder .
Action Environment
Environmental factors such as age, liver function, and kidney function can influence the action, efficacy, and stability of Solifenacin. Exposure to Solifenacin is increased about 1.2-fold in elderly subjects and about 2-fold in subjects with moderate hepatic and severe renal impairment . Additionally, coadministration of the potent CYP3A4 inhibitor ketoconazole 200 mg/day can also increase exposure to Solifenacin .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Solifenacin interacts with muscarinic acetylcholine receptors, specifically the M2 and M3 receptors . It acts as an antagonist, blocking the action of acetylcholine, a neurotransmitter that mediates various cellular responses including contraction of smooth muscles .
Cellular Effects
By blocking the action of acetylcholine on muscarinic receptors, Solifenacin reduces the contraction of smooth muscles in the bladder, thereby reducing urinary urgency and frequency . This impacts cell signaling pathways related to muscle contraction and relaxation .
Molecular Mechanism
Solifenacin exerts its effects at the molecular level by binding to the muscarinic acetylcholine receptors and blocking their activation . This prevents the downstream effects of receptor activation, including intracellular signaling pathways that lead to muscle contraction .
Temporal Effects in Laboratory Settings
Solifenacin has a terminal elimination half-life of approximately 45 to 68 hours . This long half-life allows for once-daily dosing . The stability and long-term effects of Solifenacin on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of Solifenacin have been studied at various dosages . The drug has been shown to be effective at reducing urinary frequency and urgency, with higher doses generally leading to greater effects .
Metabolic Pathways
Solifenacin undergoes N-oxidation at the quinuclidin ring by cytochrome P450, though the exact enzymes are not revealed in the literature . The tetrahydroisoquinolone ring is 4R-hydroxylated by CYP3A4, CYP1A1, and CYP2D6 . A 4R-hydroxy N-oxide metabolite is also formed by CYP3A4 . Finally, Solifenacin can undergo direct glucuronidation . Only Solifenacin and the 4R-hydroxy metabolite are pharmacologically active .
Transport and Distribution
Solifenacin has an apparent volume of distribution of 600 L, is 93–96% plasma protein bound, and probably crosses the blood-brain barrier . This suggests that the drug is widely distributed in the body and can reach various tissues .
Subcellular Localization
Given its mechanism of action, it is likely that Solifenacin localizes to the cell membrane where the muscarinic acetylcholine receptors are located .
Méthodes De Préparation
La solifénacine peut être synthétisée selon plusieurs méthodes. Une méthode efficace implique la réaction du quinuclidin-3-ol avec du carbonate de bis(aryle) pour former du carbonate de 4-aryle de (3R)-1-azabicyclo[2.2.2]oct-3-yle. Cet intermédiaire est ensuite traité avec de la (1S)-1-phényl-1,2,3,4-tétrahydroisoquinoléine sous atmosphère inerte pour former la base de this compound, qui est ensuite convertie en ses sels pharmaceutiquement acceptables . Une autre méthode implique l'activation du (3R)-quinuclidin-3-ol en un dérivé de carbonate actif mixte en le traitant avec du carbonate de bis(4-nitrophényle). Le carbonate actif est ensuite mis à réagir avec une amine énantiomériquement pure sans utiliser de base à température ambiante, ce qui donne de la this compound énantiomériquement pure avec un rendement global de 90 % .
Analyse Des Réactions Chimiques
La solifénacine subit plusieurs types de réactions chimiques :
Oxydation : La this compound subit une N-oxydation au niveau du cycle quinuclidine par les enzymes du cytochrome P450.
Hydroxylation : Le cycle tétrahydroisoquinoléone est 4R-hydroxylé par CYP3A4, CYP1A1 et CYP2D6.
Glucuronidation : La this compound peut subir une glucuronidation directe.
Les réactifs couramment utilisés dans ces réactions comprennent les enzymes du cytochrome P450 et les agents de glucuronidation. Les principaux produits formés à partir de ces réactions sont le métabolite 4R-hydroxy et le métabolite 4R-hydroxy N-oxyde .
Applications de la recherche scientifique
La this compound a un large éventail d'applications dans la recherche scientifique :
Médecine : Elle est utilisée pour traiter l'hyperactivité vésicale et l'hyperactivité neurogène du détrusor. .
Pharmacologie : La recherche sur la pharmacodynamie et la pharmacocinétique de la this compound contribue à comprendre ses profils d'efficacité et de sécurité.
Mécanisme d'action
La this compound est un antagoniste compétitif des récepteurs muscariniques. Elle possède la plus grande affinité pour les récepteurs muscariniques M3, M1 et M2. Dans la vessie, 80 % des récepteurs muscariniques sont de type M2, tandis que 20 % sont de type M3. L'antagonisme du récepteur M3 par la this compound empêche la contraction du muscle détrusor, tandis que l'antagonisme du récepteur M2 peut empêcher la contraction du muscle lisse dans la vessie . Cette action contribue à réduire les contractions de la vessie et à atténuer les symptômes de l'hyperactivité vésicale.
Comparaison Avec Des Composés Similaires
La solifénacine est souvent comparée à d'autres agents antimuscariniques tels que l'oxybutynine, la toltérodine et la darifénacine. Bien que tous ces composés soient utilisés pour traiter l'hyperactivité vésicale, la this compound se distingue par son index thérapeutique amélioré, offrant une efficacité comparable mais avec des effets secondaires potentiellement réduits . D'autres composés similaires incluent :
Oxybutynine : Connue pour son efficacité, mais avec une incidence plus élevée de sécheresse buccale.
Toltérodine : Efficacité similaire à celle de la this compound, mais avec des profils d'effets secondaires différents.
Darifénacine : Un autre agent antimuscarinique ayant un mécanisme d'action similaire.
La caractéristique unique de la this compound est sa longue durée d'action, généralement prise une fois par jour, ce qui contribue à une meilleure observance du patient .
Propriétés
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOUYBDGKBSUES-VXKWHMMOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048289 | |
Record name | Solifenacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Solifenacin is a competitive muscarinic receptor antagonist. It has the highest affinity for M3, M1, and M2 muscarinic receptors. 80% of the muscarinic receptors in the bladder are M2, while 20% are M3. Solifenacin's antagonism of the M3 receptor prevents contraction of the detrusor muscle, while antagonism of the M2 receptor may prevent contraction of smooth muscle in the bladder. | |
Record name | Solifenacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01591 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
242478-37-1 | |
Record name | Solifenacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=242478-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Solifenacin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0242478371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Solifenacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01591 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Solifenacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SOLIFENACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8910SQJ1U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
134-136 | |
Record name | Solifenacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01591 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Solifenacin acts as a competitive antagonist of muscarinic receptors, specifically targeting the M3 subtype. [] This action inhibits acetylcholine-induced bladder smooth muscle contractions, thus reducing bladder overactivity. []
A: Solifenacin exhibits higher selectivity for M3 receptors compared to M1, M2, M4, and M5 subtypes. [] This selectivity profile contributes to its favorable side effect profile compared to less selective antimuscarinic agents like oxybutynin. []
A: By blocking M3 receptors, solifenacin increases bladder capacity, decreases detrusor muscle contractions, and reduces the sensation of urgency to void. [] This ultimately leads to a decrease in OAB symptoms like urinary frequency, urgency, and incontinence. []
A: Solifenacin is primarily metabolized in the liver by the cytochrome P450 (CYP) 3A4 enzyme. [] Therefore, co-administration with strong CYP3A4 inhibitors like ketoconazole can increase solifenacin exposure and may necessitate dosage adjustments. []
A: Yes, patients with renal impairment, particularly severe renal impairment, exhibit higher exposure and prolonged elimination half-life of solifenacin. [] This may necessitate a lower starting dose (5 mg once daily) in patients with severe renal impairment. []
A: The standard recommended starting dose of solifenacin is 5 mg once daily. [] This dose can be increased to 10 mg once daily for improved efficacy, but with a potential increase in the risk of dry mouth. []
A: Yes, studies in anesthetized rats demonstrated that solifenacin effectively increased bladder capacity and decreased maximum intravesical pressure, indicating a reduction in bladder overactivity. []
A: Numerous randomized, double-blind, placebo-controlled trials have demonstrated the efficacy of solifenacin in significantly reducing OAB symptoms like urinary frequency, urgency, and incontinence episodes compared to placebo. [, , , ]
A: The most common adverse event associated with solifenacin is dry mouth, which is typically mild in severity. [] Other reported side effects include constipation, blurred vision, and headache. [, , ]
A: As a CYP3A4 substrate, solifenacin's metabolism can be inhibited by strong CYP3A4 inhibitors like ketoconazole, potentially leading to increased drug exposure. [] Dosage adjustments may be necessary when co-administering solifenacin with such medications.
A: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying solifenacin and its metabolites in plasma samples. [, ] This technique is crucial for pharmacokinetic studies and therapeutic drug monitoring.
A: Yes, validated LC-MS/MS methods have been developed for the simultaneous quantification of solifenacin and tamsulosin in biological samples. [, ] These methods enable the study of pharmacokinetic interactions and optimize dosing regimens for combination therapies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.